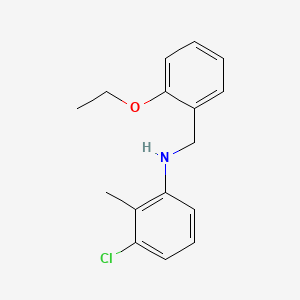![molecular formula C14H9ClF3NO2 B5776752 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide, also known as CTFA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine kinase that regulates multiple signaling pathways in cells. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, DNA repair, and transcriptional regulation. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate for therapeutic applications. However, there are some limitations to using N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide in lab experiments. Its solubility in water is limited, which can make it challenging to administer in vivo. Additionally, its pharmacokinetics and pharmacodynamics are not well understood, which can make it difficult to optimize dosing regimens.
将来の方向性
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide analogs with improved pharmacological properties, such as increased solubility and better bioavailability. Another area of interest is the identification of new targets of CK2 inhibition, which could lead to the discovery of new therapeutic applications for N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide, which could help optimize dosing regimens for therapeutic use.
合成法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-(2-furyl)acrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography, and the yield is approximately 50%.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancers. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-5-12(11(8-9)14(16,17)18)19-13(20)6-4-10-2-1-7-21-10/h1-8H,(H,19,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPBUHTBKBQNU-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

